molecular formula C30H54 B14382522 1,2,4,5-Tetrahexylbenzene CAS No. 87969-81-1

1,2,4,5-Tetrahexylbenzene

Cat. No.: B14382522
CAS No.: 87969-81-1
M. Wt: 414.7 g/mol
InChI Key: IXULFICKSGIGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrahexylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with four hexyl groups at the 1, 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrahexylbenzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of benzene with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:

    Temperature: 0-50°C

    Solvent: Dichloromethane or carbon tetrachloride

    Catalyst: Aluminum chloride

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process generally includes:

    Feedstock Preparation: Purification of benzene and hexyl halides

    Reaction: Continuous flow alkylation in the presence of a Lewis acid catalyst

    Separation: Distillation to separate the desired product from by-products

    Purification: Crystallization or chromatography to obtain high-purity this compound

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrahexylbenzene undergoes various chemical reactions, including:

    Oxidation: The hexyl groups can be oxidized to form carboxylic acids or ketones.

    Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst

    Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst

Major Products:

    Oxidation: Hexanoic acid, hexanone

    Reduction: Cyclohexyl derivatives

    Substitution: Halogenated benzene derivatives

Scientific Research Applications

1,2,4,5-Tetrahexylbenzene has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of liquid crystals and organic semiconductors.

    Organic Chemistry: Employed in the study of aromatic substitution reactions and as a model compound for understanding steric effects.

    Environmental Science: Investigated for its role in the degradation of volatile organic compounds in the atmosphere.

    Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrahexylbenzene in chemical reactions involves the interaction of its hexyl groups and benzene ring with various reagents. The hexyl groups can undergo oxidation or reduction, while the benzene ring participates in electrophilic aromatic substitution. The molecular targets and pathways involved include:

    Electrophilic Sites: The benzene ring acts as an electrophilic site for substitution reactions.

    Oxidation Pathways: The hexyl groups are susceptible to oxidation, leading to the formation of carboxylic acids or ketones.

    Reduction Pathways: The benzene ring can be hydrogenated to form cyclohexane derivatives.

Comparison with Similar Compounds

    1,2,4,5-Tetramethylbenzene: Contains four methyl groups instead of hexyl groups. It is less sterically hindered and has different reactivity.

    1,2,4,5-Tetraethylbenzene: Contains four ethyl groups. It has intermediate steric effects and reactivity compared to the methyl and hexyl derivatives.

Uniqueness of 1,2,4,5-Tetrahexylbenzene:

    Steric Effects: The longer hexyl groups create significant steric hindrance, affecting the compound’s reactivity and interactions.

    Applications: Its unique structure makes it suitable for specific applications in materials science and organic synthesis.

Properties

CAS No.

87969-81-1

Molecular Formula

C30H54

Molecular Weight

414.7 g/mol

IUPAC Name

1,2,4,5-tetrahexylbenzene

InChI

InChI=1S/C30H54/c1-5-9-13-17-21-27-25-29(23-19-15-11-7-3)30(24-20-16-12-8-4)26-28(27)22-18-14-10-6-2/h25-26H,5-24H2,1-4H3

InChI Key

IXULFICKSGIGLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1CCCCCC)CCCCCC)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.